molecular formula C18H16N2O3S2 B2840481 2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 896361-98-1

2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2840481
CAS No.: 896361-98-1
M. Wt: 372.46
InChI Key: CUKXJSVJEOLZEO-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a methylsulfonyl group at the 2-position and linked to a 4-(p-tolyl)thiazole ring. This structure places it within a class of N-(thiazol-2-yl)-benzamide analogs that have emerged as valuable tools in biochemical research, particularly for investigating the function of ligand-gated ion channels . Compounds in this class have been functionally characterized as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that these analogs act in a state-dependent manner, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert noncompetitive antagonism of Zn2+-evoked signalling . This makes them the first class of selective ZAC antagonists, providing researchers with a critical pharmacological probe for exploring the physiological roles of this receptor. Beyond ion channel research, the structural motifs present in this compound are associated with diverse biological activities. The thiazole and benzamide pharmacophores are frequently investigated for their antimicrobial properties . Structurally related sulfonamide-containing thiazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing novel anti-infective agents . Researchers can leverage this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at developing new therapeutics. As with all compounds of this nature, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-7-9-13(10-8-12)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXJSVJEOLZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonation reactions, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the benzamide group, converting it to an amine under conditions such as catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring present in the compound is recognized as a significant pharmacophore due to its diverse biological activities. Thiazole derivatives have been extensively studied for their potential in drug development, particularly against infectious diseases and cancer.

1.1 Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown activity against various pathogens, including bacteria and fungi. In a study focusing on thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger. The results demonstrated varying degrees of inhibition, with some compounds showing MIC values comparable to standard antibiotics like ciprofloxacin and fluconazole .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. The presence of electron-withdrawing groups (such as NO₂) or electron-donating groups (such as OMe) in specific positions on the thiazole or benzene rings can significantly enhance antimicrobial activity. For example, modifications that increase lipophilicity tend to improve the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against resistant strains .

Antimicrobial Efficacy

A comprehensive study evaluated a series of thiazole derivatives for their antibacterial and antifungal properties. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values lower than those of established antibiotics. For example, specific derivatives showed MIC values as low as 31.25 μg/mL against S. aureus, indicating their potential as effective alternatives in treating infections caused by resistant bacteria .

CompoundTarget PathogenMIC (μg/mL)Reference DrugReference Drug MIC (μg/mL)
5bC. albicans4.01Fluconazole15.62
27eS. aureus31.25Ciprofloxacin62.5
26bK. pneumoniae125Ciprofloxacin31.25

Cancer Research

Beyond antimicrobial applications, thiazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The specific mechanisms often involve modulation of apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism by which 2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring and benzamide moiety are key functional groups that facilitate binding to these targets, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Thiazole Ring

Modifications to the thiazole ring significantly influence biological activity and physicochemical properties (Table 1).

Table 1: Comparison of Thiazole-Substituted Benzamides

Compound Name Thiazole Substituent Key Functional Group Molecular Weight (g/mol) Biological Activity (ZAC Inhibition)* Melting Point (°C)
Target Compound 4-(p-Tolyl) Methylsulfonyl 372.47 Reduced activity N/A
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a ) 4-Pyridin-2-yl Methylsulfonyl 385.42† Not reported N/A
Analogue 2d (from ) 4-(p-Tolyl) 5-Bromo-2-chloro ~440‡ Substantially reduced N/A
Analogue 2b (from ) 4-tert-Butyl 5-Bromo-2-chloro ~450‡ Enhanced potency and efficacy N/A

*ZAC = Zinc-Activated Channel inhibition.
†Calculated from molecular formula C₁₇H₁₄N₃O₃S₂.
‡Estimated based on structural similarity.

Key Findings :

  • Steric Effects : Bulky substituents like tert-butyl (2b ) improve ZAC inhibition, while p-tolyl (2d and the target compound) reduces activity, likely due to unfavorable steric interactions .

Sulfonyl Group Modifications

The methylsulfonyl group in the target compound distinguishes it from analogs with ethylsulfonyl (7b ) or unsubstituted benzamides.

Table 2: Sulfonyl Group Impact

Compound Name Sulfonyl Group Solubility* Synthetic Yield Reference
Target Compound Methylsulfonyl Moderate ~33% (analog)
7b (Ethylsulfonyl) Ethylsulfonyl Lower Similar to 7a
Nitazoxanide Acetoxy High Not reported

*Theoretical assessment based on logP: methylsulfonyl (logP ~1.5) vs. ethylsulfonyl (logP ~2.0).

Key Findings :

  • Methylsulfonyl improves solubility compared to ethylsulfonyl, making the target compound more bioavailable than 7b .
  • Nitazoxanide, a clinically used antiparasitic with a nitro-thiazole-acetoxybenzamide structure, demonstrates higher solubility due to its polar nitro group .

Aryl Group Comparisons

The p-tolyl group in the target compound contrasts with pyridyl, halogenated phenyl, and morpholinomethyl substituents in analogs.

Hydrophobicity and Binding Interactions :

  • p-Tolyl : Enhances membrane permeability but may hinder binding in polar active sites (e.g., ZAC) .
  • 4-Fluorophenyl () : Balances hydrophobicity and electronic effects, often associated with improved metabolic stability .

Comparison with Clinically Relevant Compounds

Nitazoxanide :

  • Structure : 2-Acetoxy-N-(5-nitrothiazol-2-yl)benzamide.
  • Activity : Broad-spectrum antiparasitic via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .
  • Contrast : The target compound lacks the nitro group critical for nitazoxanide’s mechanism but may exhibit distinct pharmacokinetics due to its methylsulfonyl group.

Biological Activity

2-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H15N3O4S2C_{17}H_{15}N_3O_4S_2 with a molecular weight of approximately 389.45 g/mol. The structure features a thiazole ring, a methylsulfonyl group, and a p-tolyl substituent on the benzamide moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its potential in several areas:

  • Antimicrobial Activity : Thiazole derivatives have shown significant activity against various bacterial strains. The modifications on the thiazole ring and the benzamide moiety influence their efficacy against pathogens.
  • Anticancer Properties : Studies have highlighted the potential of thiazole derivatives as anticancer agents, particularly through their ability to inhibit specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : The methylsulfonyl group may enhance the compound's solubility and bioavailability, making it a candidate for anti-inflammatory drug development.

Structure-Activity Relationship (SAR)

A systematic SAR study revealed that modifications to the thiazole ring and the benzamide structure significantly impact biological activity. For instance:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the aromatic rings exhibited enhanced potency against Plasmodium falciparum, indicating their role in antimalarial activity .
  • Substituent Variations : The introduction of various substituents on the thiazole ring can lead to changes in cytotoxicity profiles against different cell lines, suggesting that careful tuning of these groups can optimize therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimalarial Activity : In vitro studies showed that certain thiazole derivatives demonstrated high potency against chloroquine-sensitive strains of Plasmodium falciparum while maintaining low cytotoxicity in HepG2 cell lines .
  • Leishmanicidal Activity : A series of phthalimido-thiazole derivatives were evaluated for their leishmanicidal properties. Compounds exhibited significant activity against both amastigote and promastigote forms of Leishmania infantum, with some compounds showing enhanced nitric oxide production in macrophages .
  • Kinase Inhibition : A study found that benzamide derivatives containing thiazole rings were effective RET kinase inhibitors, demonstrating moderate to high potency in cellular assays . This suggests potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibition of RET kinase activity
Anti-inflammatoryPotential therapeutic effects noted
LeishmanicidalSignificant activity against Leishmania species

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Electron-withdrawingEnhanced antimalarial potency
Substituent positionAltered cytotoxicity profiles
Ring substitutionsVaried kinase inhibition efficacy

Q & A

Q. Key Parameters :

  • Temperature control during sulfonylation to avoid side reactions.
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for the p-tolyl group (δ 2.35 ppm, singlet for CH₃; aromatic protons at δ 7.2–7.4 ppm), methylsulfonyl (δ 3.15 ppm, singlet), and thiazole protons (δ 7.8–8.1 ppm) .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (1350–1300 cm⁻¹, asymmetric; 1160–1120 cm⁻¹, symmetric) and amide C=O (1680–1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 376.42 for C₁₇H₁₃FN₂O₃S₂) .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonyl group incorporation compared to non-polar solvents .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates reaction rates by activating the sulfonyl chloride .
  • Slow Reagent Addition : Gradual addition of methanesulfonyl chloride minimizes local overheating and byproduct formation .

Q. Data from Studies :

ConditionYield (%)Purity (%)
DMF, 0°C, DMAP8598
THF, RT, no catalyst6290

Advanced: How do researchers resolve contradictions in reported biological activities of similar thiazole derivatives?

Methodological Answer:
Discrepancies arise due to:

  • Structural Variations : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter bioactivity. For example, nitro-substituted analogs show stronger antimicrobial activity (MIC 2–4 µg/mL) than methoxy derivatives (MIC >16 µg/mL) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) affect results. Standardized protocols (CLSI guidelines) mitigate variability .

Q. Resolution Strategies :

  • Comparative SAR studies to isolate pharmacophoric contributions.
  • Meta-analysis of published IC₅₀/EC₅₀ values under controlled conditions.

Advanced: What computational methods predict the biological targets of this compound?

Methodological Answer:
In Silico Approaches :

Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2). The methylsulfonyl group shows high affinity for hydrophobic pockets .

QSAR Modeling : Electron-withdrawing substituents (e.g., sulfonyl) correlate with anticancer activity (R² = 0.89 in training sets) .

ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~3.2) and CYP3A4 metabolism .

Q. Validation :

  • In Vitro Assays : Enzymatic inhibition assays (e.g., COX-2 IC₅₀ = 1.2 µM) confirm computational predictions .

Advanced: How do researchers address low solubility in biological assays?

Methodological Answer:
Strategies :

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Esterification of the benzamide group improves solubility (e.g., phosphate prodrugs with 10-fold higher solubility) .
  • Nanoformulation : Liposomal encapsulation (size ~100 nm) increases bioavailability in in vivo models .

Basic: What are the key functional groups influencing reactivity?

Methodological Answer:

  • Methylsulfonyl Group : Electron-withdrawing nature activates the benzamide for nucleophilic substitution (e.g., Suzuki couplings at the para position) .
  • Thiazole Ring : Participates in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
  • p-Tolyl Substituent : Hydrophobic interactions improve membrane permeability (LogP increased by 0.5 vs. unsubstituted phenyl) .

Advanced: What analytical methods quantify degradation products under stability testing?

Methodological Answer:

  • HPLC-DAD/MS : Reverse-phase C18 columns (gradient: 0.1% formic acid in water/acetonitrile) resolve degradation products (e.g., hydrolyzed benzamide at RRT 0.92) .
  • Forced Degradation Studies : Acidic (0.1 M HCl, 40°C) and oxidative (3% H₂O₂) conditions identify labile sites. Methylsulfonyl group resists hydrolysis (>90% intact after 24 hrs) .

Advanced: How does the methylsulfonyl group modulate electronic effects in SAR studies?

Methodological Answer:

  • Electron-Withdrawing Effect : Reduces electron density on the benzamide, facilitating hydrogen bonding with kinase active sites (e.g., EGFR-L858R mutant) .
  • Meta vs. Para Substitution : Para-substituted sulfonyl groups show 3-fold higher potency (IC₅₀ = 0.8 µM) than meta analogs due to optimal spatial alignment .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis (volatile reagents like DCM).
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

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